2,3-Dibromo-1,1,2-trifluoropropane
Overview
Description
2,3-Dibromo-1,1,2-trifluoropropane is an organobromine compound with the molecular formula C₃H₃Br₂F₃ It is a colorless liquid with a high density and a relatively low boiling point
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1,1,2-trifluoropropane can be synthesized through the bromination of 1,1,2-trifluoropropene. The reaction typically involves the addition of bromine to 1,1,2-trifluoropropene under controlled temperature conditions, usually between 20°C and 100°C. The reaction is often carried out in the presence of a catalyst and under illumination to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1,1,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Catalysts: Phase-transfer catalysts are often used to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield 2,3-dihydroxy-1,1,2-trifluoropropane .
Scientific Research Applications
2,3-Dibromo-1,1,2-trifluoropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fluorinated organic compounds and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1,1,2-trifluoropropane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, while the fluorine atoms contribute to the compound’s high electronegativity and reactivity. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s overall reactivity and behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3,3,3-trifluoropropane: This compound has a similar structure but differs in the position of the bromine and fluorine atoms.
2-Bromo-3,3,3-trifluoropropene: This compound is an unsaturated analog of 2,3-Dibromo-1,1,2-trifluoropropane and is used in similar synthetic applications
Uniqueness
This compound is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. Its high electronegativity and reactivity make it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
2,3-dibromo-1,1,2-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2F3/c4-1-3(5,8)2(6)7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRCNDATSLAZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022664 | |
Record name | 2,3-Dibromo-1,1,2-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309602-74-1 | |
Record name | 2,3-Dibromo-1,1,2-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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